Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
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Description
“Methyl 2,3-dimethyl-2H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 2114095-94-0. It has a molecular weight of 204.23 . The compound is also known by its IUPAC name, which is the same as the common name .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Future Directions
Indazole-containing heterocyclic compounds, such as “Methyl 2,3-dimethyl-2H-indazole-5-carboxylate”, have a wide variety of medicinal applications . Therefore, it is expected that the medicinal properties of indazole will be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Biochemical Pathways:
Without direct evidence, we can only speculate on the affected pathways. Indazole derivatives have been investigated for their potential anti-inflammatory, analgesic, and other biological activities . These activities often involve pathways related to inflammation, oxidative stress, and cell signaling.
Properties
IUPAC Name |
methyl 2,3-dimethylindazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)12-13(7)2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYQJILCUZTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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